![molecular formula C19H24N2O4S B3933192 N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3933192.png)
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide, also known as MMMA, is a synthetic compound that has been widely used in scientific research. MMMA is a small molecule that has shown potential in various fields of research, including cancer treatment, drug discovery, and neuroscience.
Scientific Research Applications
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been widely used in scientific research due to its potential in various fields. In cancer research, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has shown promising results as a potential anticancer agent. Studies have shown that N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can induce apoptosis in cancer cells and inhibit tumor growth. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also been used in drug discovery research as a lead compound for the development of new drugs. In neuroscience research, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been used to study the role of glutamate receptors in synaptic transmission.
Mechanism of Action
The mechanism of action of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood. However, studies have shown that N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can bind to glutamate receptors and modulate their activity. Glutamate receptors are involved in synaptic transmission and play a crucial role in the central nervous system. By modulating glutamate receptor activity, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can affect various physiological processes.
Biochemical and Physiological Effects
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have various biochemical and physiological effects. In cancer cells, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can induce apoptosis and inhibit tumor growth. In the central nervous system, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can modulate glutamate receptor activity and affect synaptic transmission. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its potential as a lead compound for the development of new drugs. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has shown promising results in cancer research and drug discovery. However, one of the limitations of using N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its complex synthesis method. The synthesis of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide requires expertise in organic chemistry, which can limit its accessibility to researchers.
Future Directions
There are several future directions for N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide research. One potential direction is the development of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide derivatives with improved potency and selectivity. Another direction is the investigation of the role of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in neurological disorders, such as Alzheimer's disease and Parkinson's disease. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also shown potential as a tool for studying the role of glutamate receptors in synaptic transmission. Further research in this area could lead to a better understanding of the central nervous system and the development of new treatments for neurological disorders.
Conclusion
In conclusion, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic compound that has shown potential in various fields of scientific research. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been used in cancer research, drug discovery, and neuroscience. The synthesis of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is a complex process that requires expertise in organic chemistry. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. There are several future directions for N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide research, including the development of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide derivatives and the investigation of its role in neurological disorders.
properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-7-5-6-8-16(14)13-20-19(22)15(2)21(26(4,23)24)17-9-11-18(25-3)12-10-17/h5-12,15H,13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLBBAWURNDOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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